3-Nitrosotyrosine
Description
Delineation of Tyrosine Modifications by Nitrosative Species
Tyrosine, an aromatic amino acid, is susceptible to modification by RNS, leading to the formation of distinct products with diverse biological implications. One of the primary modifications is the addition of a nitro group (-NO2) to the 3-position of the phenolic ring, forming 3-nitrotyrosine (B3424624). royalsocietypublishing.org This process, known as nitration, is often mediated by potent nitrating agents like peroxynitrite (ONOO⁻) and nitrogen dioxide (•NO₂). pnas.orgwikipedia.org
Another crucial modification is the addition of a nitroso group (-NO) to the same position, resulting in the formation of 3-nitrosotyrosine. bmbreports.org This reaction, termed nitrosation, typically involves the interaction of a tyrosyl radical with nitric oxide (•NO). bmbreports.orgportlandpress.com While both modifications target the same position on the tyrosine ring, their chemical nature and the context of their formation lead to different biological consequences.
It's important to note that other modifications of tyrosine exist, such as phosphorylation, sulfation, and halogenation, which are also critical in regulating protein function and signaling pathways. nih.gov However, the focus here remains on the modifications induced by nitrosative species.
Distinguishing this compound from 3-Nitrotyrosine: Chemical and Biological Contexts
While often discussed together due to their common origin from tyrosine and RNS, this compound and 3-nitrotyrosine are distinct chemical entities with different biological roles.
Chemical Differences: The primary chemical distinction lies in the attached functional group: a nitroso group (-NO) in this compound versus a nitro group (-NO₂) in 3-nitrotyrosine. bmbreports.org This seemingly small difference has significant implications for their stability and reactivity. This compound is considered a relatively unstable intermediate, whereas 3-nitrotyrosine is a more stable and persistent modification. portlandpress.com In fact, this compound can be oxidized to form 3-nitrotyrosine. bmbreports.orgportlandpress.com
Biological Contexts:
Formation Pathways: The formation of 3-nitrotyrosine is strongly associated with conditions of "nitroxidative stress," where there is an overproduction of both reactive oxygen species (ROS) and RNS. nih.gov Peroxynitrite, formed from the rapid reaction of superoxide (B77818) (O₂•⁻) and nitric oxide (•NO), is a key player in this process. royalsocietypublishing.orgpnas.org In contrast, the formation of this compound is more directly linked to the availability of tyrosyl radicals and nitric oxide. portlandpress.com
Stability and Function: 3-Nitrotyrosine is widely recognized as a stable biomarker of oxidative damage and inflammation. wikipedia.org Its accumulation is linked to various pathological conditions. wikipedia.org The biological role of this compound is less defined, partly due to its transient nature. However, it is considered an important intermediate in certain nitration pathways and may have its own signaling functions before being converted to 3-nitrotyrosine or reverting to tyrosine. pnas.orgportlandpress.com The reversible nature of the reaction between a tyrosyl radical and •NO to form this compound suggests a potential for regulatory roles. pnas.org
| Feature | This compound | 3-Nitrotyrosine |
| Functional Group | -NO (Nitroso) | -NO₂ (Nitro) |
| Formation Reactants | Tyrosyl radical + Nitric oxide (•NO) | Tyrosyl radical + Nitrogen dioxide (•NO₂) or Peroxynitrite-derived species |
| Stability | Relatively unstable intermediate | Stable end-product |
| Primary Biological Role | Intermediate in some nitration pathways, potential signaling molecule | Biomarker of nitroxidative stress and cellular damage |
Historical Development of Research on Tyrosine Nitrosation and Nitration
The study of tyrosine modifications has a rich history. Early research in the mid-20th century utilized agents like tetranitromethane to chemically nitrate (B79036) tyrosine residues in proteins to probe their structure and function. pnas.org However, the biological relevance of this modification was not fully appreciated until much later.
The field was significantly advanced in the late 1980s and early 1990s with the discovery of nitric oxide as a biological signaling molecule and the subsequent identification of peroxynitrite. portlandpress.comnih.gov Seminal work demonstrated that peroxynitrite could nitrate tyrosine residues in vitro, establishing a plausible mechanism for in vivo nitration. pnas.org This led to the establishment of 3-nitrotyrosine as a marker for the formation of reactive nitrogen species in biological systems. pnas.org
The concept of this compound as an intermediate emerged from mechanistic studies exploring the different pathways of tyrosine nitration. portlandpress.com Researchers proposed that the reaction between a tyrosyl radical and nitric oxide could form this compound, which could then be oxidized to 3-nitrotyrosine. pnas.orgportlandpress.com This alternative pathway gained attention as it did not solely depend on the presence of peroxynitrite or nitrogen dioxide. portlandpress.com
Overview of the Mechanistic and Functional Significance of this compound in Biological Systems
Mechanistic Significance: The formation of this compound is mechanistically significant as it represents an alternative pathway to tyrosine nitration that is independent of peroxynitrite. portlandpress.com This pathway involves the direct combination of a tyrosyl radical with nitric oxide. pnas.orgportlandpress.com The subsequent oxidation of this compound to 3-nitrotyrosine can occur through a two-step, one-electron oxidation process. portlandpress.com This mechanism may be particularly relevant in environments where nitric oxide concentrations are high relative to other reactive species. nih.gov
Functional Significance: The functional significance of this compound is an area of active investigation. Due to its transient nature, its direct effects are challenging to study. However, its formation has several important implications:
Potential Regulatory Role: The reversible formation of this compound from a tyrosyl radical and nitric oxide suggests a potential for it to act as a temporary "sink" for these reactive species, potentially modulating their downstream effects. pnas.org
Modulation of Signaling: By competing with other reactions of the tyrosyl radical, the formation of this compound could influence signaling pathways that are dependent on tyrosyl radical-mediated events.
Structure
2D Structure
3D Structure
Properties
CAS No. |
194294-62-7 |
|---|---|
Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-nitrosophenyl)propanoic acid |
InChI |
InChI=1S/C9H10N2O4/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11-15/h1-2,4,6,12H,3,10H2,(H,13,14)/t6-/m0/s1 |
InChI Key |
HWPIWDSUHVCVHB-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N=O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)N=O)O |
Origin of Product |
United States |
Mechanisms of 3 Nitrosotyrosine Formation in Biological and Model Systems
Generation from Tyrosyl Radicals and Nitric Oxide (•NO)
The formation of 3-nitrosotyrosine is intricately linked to the chemistry of tyrosyl radicals and nitric oxide. This pathway is of significant biological interest due to the prevalence of both radical species in physiological and pathophysiological conditions.
A primary mechanism for the formation of this compound involves the direct coupling of a tyrosyl radical (Tyr•) with nitric oxide (•NO). This radical-radical recombination is a rapid, diffusion-controlled reaction. The process begins with the one-electron oxidation of a tyrosine residue, which can be mediated by various biological oxidants, to form a relatively stable tyrosyl radical. portlandpress.comnih.gov This tyrosyl radical can then react with nitric oxide. nih.govnih.gov
The reaction is proposed to proceed through the formation of an unstable nitrosocyclohexadienone intermediate, which can then rearrange to form the more stable this compound. nih.gov This direct coupling represents a significant pathway for the formation of this compound, particularly in environments where both tyrosyl radicals and nitric oxide are present at sufficient concentrations.
This compound as a Precursor to 3-Nitrotyrosine (B3424624) Formation
This compound is considered an intermediate in the formation of 3-nitrotyrosine, a more stable and well-studied marker of nitrative stress. portlandpress.comwikipedia.org The conversion of this compound to 3-nitrotyrosine involves a two-step, one-electron oxidation process. portlandpress.comnih.gov
The initial one-electron oxidation of this compound leads to the formation of an iminoxyl radical intermediate. nih.gov A subsequent oxidation step then converts the iminoxyl radical to 3-nitrotyrosine. portlandpress.com This pathway highlights the role of this compound as a key precursor in the cascade of reactions leading to protein nitration. The presence of oxidizing agents, including oxo-metal complexes, can facilitate this conversion. nih.govnih.gov
| Precursor | Intermediate | Final Product |
| This compound | Iminoxyl Radical | 3-Nitrotyrosine |
Oxidative Conversion of this compound to 3-Nitrotyrosine
This compound is a relatively unstable intermediate that can be further oxidized to the more commonly detected 3-Nitrotyrosine (NO₂Tyr). This conversion is a key step in what is known as the nitrosylation-to-nitration pathway.
The oxidation of this compound proceeds via a two-step, one-electron oxidation process. portlandpress.com The initial one-electron oxidation of this compound generates a tyrosine iminoxyl radical intermediate (>C=N-O•). portlandpress.comnih.gov This radical species is then subject to a second oxidation step, which leads to the final product, 3-Nitrotyrosine. portlandpress.com This pathway has been demonstrated in systems where tyrosyl radicals are generated by enzymes like prostaglandin (B15479496) H synthase-2 in the presence of a nitric oxide source. nih.gov The peroxidase-catalyzed oxidation of synthetic 3-nitroso-N-acetyl-L-tyrosine has also been shown to generate the iminoxyl radical, supporting this proposed mechanism. nih.gov
Table 2: Pathway of Oxidative Conversion
| Step | Reactant | Intermediate/Product | Mechanism |
|---|---|---|---|
| 1 | This compound (NOTyr) | Iminoxyl Radical | First one-electron oxidation. portlandpress.com |
| 2 | Iminoxyl Radical | 3-Nitrotyrosine (NO₂Tyr) | Second one-electron oxidation. portlandpress.com |
Biological Implications of the Nitrosylation-to-Nitration Pathway
The pathway from tyrosine to this compound and ultimately to 3-Nitrotyrosine carries significant biological implications. The formation and subsequent conversion of this compound represent a specific mechanism of post-translational protein modification driven by reactive nitrogen species.
The conversion of a transient nitrosylated intermediate to a stable nitrated product suggests that 3-Nitrotyrosine can be formed in biological environments where nitric oxide is present, even without the direct involvement of potent nitrating agents like peroxynitrite. nih.gov This is crucial in understanding nitrosative tissue damage. The detection of 3-Nitrotyrosine in proteins is a widely used biomarker for this type of damage, which is associated with a range of pathological conditions. nih.govnih.govwikipedia.org
The modification of tyrosine residues, whether through nitrosylation or nitration, can alter the physicochemical properties of the amino acid. portlandpress.comnih.gov This can, in turn, have a substantial impact on protein structure and function, potentially affecting signal transduction pathways and enzymatic activity. portlandpress.comnih.govnih.govtandfonline.com While tyrosine nitration was once considered a largely irreversible marker of damage, its potential role as a selective and physiologically relevant signaling modification is now being explored. nih.govresearchgate.net The specificity of which proteins and which tyrosine residues are modified is a critical area of ongoing research. nih.gov
Advanced Analytical Methodologies for the Detection and Quantification of 3 Nitrosotyrosine in Research Settings
Mass Spectrometry-Based Approaches for Selective 3-Nitrosotyrosine Analysis
Mass spectrometry (MS) has become a cornerstone for the identification and quantification of this compound due to its high sensitivity and molecular specificity. researchgate.netd-nb.info Various MS-based strategies have been developed to tackle the challenges associated with analyzing this low-abundance modification.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of this compound in complex biological matrices. researchgate.netresearchgate.net This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis of MS, providing a robust platform for both identification and quantification. researchgate.netnih.gov In a typical LC-MS workflow, a biological sample is first subjected to proteolytic digestion, often using trypsin, to break down proteins into smaller peptides. These peptides are then separated by reverse-phase HPLC before being introduced into the mass spectrometer.
The presence of a this compound modification results in a characteristic mass shift of +45 Da in the peptide. core.ac.ukacs.org Modern LC-MS platforms, particularly those coupled with high-resolution mass analyzers, can accurately measure this mass difference, allowing for the initial identification of potentially nitrated peptides. mdpi.com Isotope dilution LC-MS methods, which utilize stable isotope-labeled internal standards, are often employed for accurate quantification, minimizing matrix effects and improving the reliability of the results. acs.org
| Parameter | Description | Reference |
| Mass Shift | +45 Da | core.ac.ukacs.org |
| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | researchgate.netresearchgate.net |
| Sample Preparation | Proteolytic digestion (e.g., trypsin) | researchgate.netresearch-solution.com |
| Quantification | Isotope dilution methods | acs.org |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Nitrosated Peptides
While LC-MS can identify peptides with a mass shift corresponding to nitration, tandem mass spectrometry (MS/MS) is crucial for the definitive localization of the this compound residue within the peptide sequence. nih.govresearch-solution.com In an MS/MS experiment, a specific precursor ion (the nitrated peptide) is selected and subjected to fragmentation through collision-induced dissociation (CID) or other fragmentation techniques. nih.govnih.gov The resulting fragment ions are then analyzed to generate a fragmentation spectrum.
The fragmentation pattern of a peptide is sequence-dependent, and the presence of the 45 Da modification on a specific tyrosine residue will alter the masses of the resulting b- and y-type fragment ions. nih.gov By analyzing the mass shifts in the fragment ion series, the exact site of nitration can be pinpointed. Furthermore, this compound-containing peptides can produce a characteristic immonium ion at m/z 181.1, which can serve as a diagnostic marker, although its intensity can be weak. nih.gov
| Technique | Application | Key Features | Reference |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of nitrosated peptides | Pinpoints the exact location of the this compound modification | nih.govresearch-solution.com |
| Collision-Induced Dissociation (CID) | Fragmentation of precursor ions | Generates sequence-specific fragment ions (b- and y-ions) | nih.gov |
| Diagnostic Ion | Immonium ion at m/z 181.1 | Characteristic marker for this compound | nih.gov |
Challenges in Differentiating this compound from Other Tyrosine Modifications via MS
A significant challenge in the mass spectrometric analysis of this compound is its potential confusion with other post-translational modifications that have similar or identical nominal masses. For instance, the mass shift of +45 Da for nitration is isobaric with other modifications. This can lead to false-positive identifications if relying solely on precursor mass. researchgate.net
High-resolution mass spectrometry can help distinguish between some isobaric modifications by revealing subtle mass differences. mdpi.com However, careful manual inspection of MS/MS spectra is often necessary to differentiate between modifications. For example, specific fragmentation patterns or the presence of diagnostic ions can help to confirm the identity of the modification. nih.gov Additionally, chromatographic separation can sometimes resolve peptides with different modifications that are isobaric. nih.gov
Strategies for Enrichment and Isolation of this compound-Containing Peptides
The low stoichiometry of this compound in biological samples presents a major analytical hurdle, as the signals from nitrated peptides can be masked by the overwhelming abundance of their unmodified counterparts. acs.orgnih.gov To overcome this, various enrichment strategies have been developed to selectively isolate this compound-containing peptides prior to MS analysis.
One common approach involves immunoaffinity enrichment using antibodies that specifically recognize this compound. researchgate.netnih.govresearchgate.net In this method, antibodies are used to capture nitrated proteins or peptides from a complex mixture. nih.govresearchgate.net
Another strategy is based on chemical derivatization. This typically involves the reduction of the nitro group of this compound to an amino group (3-aminotyrosine). researchgate.netbmbreports.orgpsu.edu This newly introduced amino group can then be tagged with a biotin (B1667282) or a thiol-containing moiety, allowing for subsequent affinity purification using streptavidin or thiopropyl sepharose beads, respectively. researchgate.netbmbreports.orgpsu.edu These enrichment techniques significantly increase the concentration of nitrated peptides, thereby enhancing their detection by mass spectrometry. acs.orgnih.gov
Spectroscopic Techniques for this compound Characterization
In addition to mass spectrometry, spectroscopic techniques, particularly UV-Vis spectroscopy, play a role in the characterization of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Nitrosyl Chromophore Detection
Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. technologynetworks.comsci-hub.se this compound possesses a distinct chromophore, the nitrosyl group, which allows for its detection using UV-Vis spectroscopy. researchgate.net The absorption properties of this compound are highly pH-dependent. researchgate.net In alkaline solutions, the phenolic hydroxyl group deprotonates, leading to a characteristic spectral shift. elsevier.es This property can be exploited for its quantification. researchgate.net While less sensitive and specific than mass spectrometry, UV-Vis spectroscopy can be a useful complementary technique, particularly for in vitro studies or when analyzing samples with relatively high concentrations of this compound. elsevier.esresearchgate.net
| Technique | Principle | Key Characteristic of this compound | Reference |
| UV-Vis Spectroscopy | Measures light absorption by chromophores | Possesses a nitrosyl chromophore with pH-dependent absorption | technologynetworks.comresearchgate.net |
Immunochemical Methodologies and Their Specificity for this compound
Immunochemical methods are widely used for the detection of this compound due to their high sensitivity and applicability to various experimental formats. These techniques rely on the specific recognition of the this compound moiety by antibodies.
The generation of specific antibodies is the cornerstone of immunochemical detection. Anti-3-nitrosotyrosine antibodies are typically produced by immunizing animals, such as mice or rabbits, with a carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) that has been chemically modified to contain this compound. abcam.combio-techne.comantibodies.com This process elicits an immune response, leading to the production of polyclonal or monoclonal antibodies that specifically recognize the this compound epitope. nih.govnih.gov
Validation of these antibodies is a critical step to ensure their specificity and reliability. A key validation criterion is the demonstration that the antibody binds to nitrated proteins but does not cross-react with non-nitrated tyrosine or other modified amino acids like phosphotyrosine. bio-techne.comnovusbio.com This is often confirmed through competitive binding assays, where the antibody's binding to a nitrated target is inhibited by free this compound but not by tyrosine. nih.govabcam.com For example, studies have shown that some monoclonal antibodies only bind to the protein-bound form of this compound and are not inhibited by the free amino acid. abcam.com The development of competition Enzyme-Linked Immunosorbent Assays (ELISAs) has been a significant advancement, allowing for the quantification of immunoglobulins that recognize this compound in biological samples like human plasma. nih.gov
| Antibody Type | Immunogen Example | Validation Method | Key Specificity |
| Monoclonal | Nitrotyrosine-modified KLH | Western Blot, ELISA | Detects this compound adducts; no cross-reactivity with phosphotyrosine. bio-techne.com |
| Polyclonal | Synthetic nitrated peptide | Competitive ELISA, Immunofluorescence | Binding is competed by this compound-containing peptides but not by non-nitrated peptides. nih.gov |
| Monoclonal | 3-(4-hydroxy-3-nitrophenylacetamido) propionic acid-bovine serum albumin | Western Blot, IHC | Recognizes this compound moieties; no detectable cross-reactivity with non-nitrated tyrosine. antibodies.comabcam.co.jp |
Once validated, anti-3-nitrosotyrosine antibodies are powerful tools for identifying specific nitrated proteins within complex biological mixtures.
Western Blotting: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses antibodies to detect the protein of interest. Using an anti-3-nitrosotyrosine antibody, a Western blot can reveal the entire profile of nitrated proteins in a sample. novusbio.com For instance, researchers have used monoclonal antibodies to detect nitrated proteins in lysates of cells treated with peroxynitrite, a nitrating agent. bio-techne.com The specificity of the signal can be confirmed by showing that it is absent in untreated control cells. bio-techne.com This method allows for the identification of multiple nitrated protein bands in various cell and tissue lysates. antibodies.comnovusbio.com
Immunofluorescence: This method is used to visualize the subcellular localization of nitrated proteins within cells and tissues. Cells or tissue sections are incubated with a primary anti-3-nitrosotyrosine antibody, which is then detected by a secondary antibody conjugated to a fluorescent dye. nih.gov This allows for the visualization of nitrated protein distribution using a fluorescence microscope. For example, immunofluorescence has been used to show the presence of nitrated proteins in atherosclerotic lesions. nih.gov The specificity of the staining is often confirmed by pre-incubating the primary antibody with free this compound to block the signal. nih.gov
Chromatographic Separation Techniques Prior to Detection
Chromatographic techniques are essential for separating this compound from the complex matrix of biological samples, thereby enabling accurate quantification with high sensitivity and specificity. nih.gov
High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD) is a highly sensitive and selective method for quantifying this compound. nih.govjove.com The method typically involves the enzymatic hydrolysis of proteins to release the constituent amino acids, including this compound. mdpi.comresearchgate.net The hydrolysate is then injected into the HPLC system, where this compound is separated from other amino acids on a chromatographic column.
Following separation, the eluent passes through an electrochemical detector. ECD works by applying a specific potential to an electrode; when an electroactive compound like this compound (or a more electroactive derivative) passes over the electrode, it is oxidized or reduced, generating a current that is proportional to its concentration. mdpi.com To enhance sensitivity, a common approach involves the chemical reduction of this compound to 3-aminotyrosine (B249651), which is more readily oxidized at the electrode. nih.govresearchgate.net This method has been reported to be significantly more sensitive than detection by UV/Vis absorption. mdpi.com HPLC-ECD has been successfully used to measure baseline levels of protein-bound this compound in plasma and tissues and to detect increases during inflammatory conditions. nih.govresearchgate.net
| Sample Type | Key Methodological Step | Detection Limit | Reference |
| Rat Plasma | Enzymatic hydrolysis, acetylation, dithionite (B78146) reduction | ~0.5 residues per 10^7 Tyr | researchgate.net |
| Biological Samples | Total hydrolysis using pronase | 10 nM for authentic 3-NT standard | mdpi.com |
| Atmospheric Proteins | Protease cocktail hydrolysis | 1.13 pg/m³ | jove.com |
| Protein Hydrolysates | Online reduction post-column | 0.1 pmol | mdpi.com |
Gas Chromatography (GC) is another powerful separation technique that, when coupled with detectors like mass spectrometry (GC-MS) or an electron capture detector (GC-ECD), can offer very high sensitivity for this compound analysis. nih.gov However, a major consideration for GC is that the analyte must be volatile and thermally stable. mdpi.com Amino acids, including this compound, are non-volatile and will decompose at the high temperatures used in a GC injector port. mdpi.comunit.no
Therefore, a critical and often time-consuming step in GC analysis is chemical derivatization. nih.govmdpi.com This process converts the non-volatile amino acid into a volatile derivative. For this compound, this typically involves esterification of the carboxyl group and acylation of the amino and hydroxyl groups, often using fluorinated reagents like heptafluorobutyric anhydride (B1165640) (HFBA). researchgate.netresearchgate.net The resulting fluorinated derivatives are highly electronegative, which enhances their sensitivity with an electron capture detector. unit.no While GC-based methods can achieve extremely low detection limits, the derivatization step can be complex and must be carefully optimized to avoid the formation of artifacts. jove.comresearchgate.netresearchgate.net
Methodological Challenges in Accurate this compound Quantification
The accurate measurement of 3-nitrotyrosine (B3424624) (3-NT), a key biomarker for nitrosative stress, is fraught with significant methodological difficulties. researchgate.net These challenges are a primary reason for the wide discrepancies, sometimes spanning a thousand-fold, in reported 3-NT concentrations in biological samples. researchgate.netresearchgate.net The principal difficulties arise from the compound's inherent characteristics within biological systems and the potential for its artificial generation during sample handling and analysis. researchgate.netatsjournals.org Consequently, highly sensitive and specific analytical techniques, particularly those based on mass spectrometry (MS), are considered the gold standard for reliable quantification. researchgate.net
Low Abundance and Instability in Biological Samples
A fundamental challenge in the analysis of 3-nitrotyrosine is its exceptionally low concentration in most biological samples. nih.govnih.gov In healthy individuals, the basal plasma levels of free 3-nitrotyrosine are in the subnanomolar to low nanomolar range. researchgate.netahajournals.org For instance, studies using highly specific gas chromatography-tandem mass spectrometry (GC/MS/MS) have determined mean basal levels of free 3-NT to be around 1.2 to 2.8 nmol/L in human plasma. ahajournals.org Even under conditions of inflammation or disease where levels are elevated, 3-NT remains a low-abundance molecule compared to its parent amino acid, tyrosine. researchgate.netatsjournals.org Researchers often face the task of detecting approximately one 3-nitrotyrosine molecule among a million tyrosine molecules. researchgate.net
This low abundance necessitates analytical methods with exceptional sensitivity and a high signal-to-noise ratio for accurate detection and quantification. nih.govjove.com
While 3-nitrotyrosine itself is considered a relatively stable end-product of tyrosine nitration, making it suitable for analysis, its precursor, this compound, is notably less stable. researchgate.netbmbreports.org The stability of 3-nitrotyrosine can also be pH-dependent due to the potential for an internal hydrogen bond between the nitro and phenolic hydroxyl groups, which affects its absorption properties used in some detection methods. nih.gov Furthermore, nitrated peptides can exhibit instability under certain analytical conditions, such as during matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) analysis, which can lead to decomposition and complicate identification. researchgate.netuni-konstanz.de
| Challenge | Description | Implication for Analysis |
| Low Physiological Concentration | Basal levels in plasma are typically in the low nanomolar (nmol/L) or even subnanomolar range. researchgate.netahajournals.org The ratio of 3-nitrotyrosine to tyrosine can be as low as 1:1,000,000. researchgate.net | Requires highly sensitive detection methods like mass spectrometry to achieve the necessary limits of quantification. researchgate.netjove.com |
| Chemical Instability | The precursor, this compound, is unstable. bmbreports.org Nitrated peptides can degrade under specific analytical conditions (e.g., UV-MALDI MS). researchgate.netuni-konstanz.de | Sample handling and analytical conditions must be carefully controlled to prevent degradation and ensure the measured amount reflects the true in vivo level. |
| Interference from Biological Matrix | The complexity of biological samples like plasma and tissue can interfere with detection, masking the low-level signal of 3-NT. nih.govahajournals.org | Extensive sample purification and separation techniques, such as HPLC, are required prior to detection to remove interfering compounds. nih.govahajournals.org |
Prevention of Artifactual Formation During Sample Preparation
A major and well-recognized pitfall in 3-nitrotyrosine analysis is its artificial formation during sample processing. ahajournals.orgcloudfront.netjci.org This artifactual nitration of tyrosine residues can occur when residual nitrating agents or their precursors are present in the sample and react under the conditions used for preparation and analysis. researchgate.netresearchgate.net Failure to prevent these artifacts is a primary contributor to the vastly overestimated levels of 3-NT reported in some studies. atsjournals.orgacs.org
The most significant cause of artifactual nitration is the presence of nitrite (B80452) (NO₂⁻) and/or nitrate (B79036) (NO₃⁻) in the sample during acid hydrolysis. atsjournals.org Protein hydrolysis, a common step to release amino acids for analysis, is often performed using strong acids (e.g., 6 M hydrochloric acid) at high temperatures. researchgate.netacs.org Under these acidic conditions, contaminating nitrite is protonated, leading to the formation of potent nitrating species that readily nitrate free tyrosine and tyrosine residues in proteins, artificially inflating the 3-NT measurement. atsjournals.orgahajournals.org
Several strategies have been developed to mitigate and control for this artifactual formation:
Avoidance of Acidic Conditions: Using enzymatic hydrolysis with proteases (like pronase) under non-acidic conditions can effectively prevent acid-catalyzed artifactual nitration. researchgate.netahajournals.org However, enzymatic digestion may sometimes be incomplete. researchgate.net
Removal of Nitrite/Nitrate: Rigorous removal of nitrite and nitrate contaminants from the sample before any acidification step is crucial. atsjournals.org This can be achieved through techniques like solvent extraction. researchgate.netatsjournals.org
Use of Isotope-Labeled Standards: The most robust method for controlling artifacts is the use of stable isotope-labeled tyrosine (e.g., ¹³C₉-tyrosine) as an internal standard. nih.govnih.gov This labeled tyrosine is added to the sample at the very beginning of the preparation process. cloudfront.netjci.org Any artifactual nitration that occurs during sample workup will also convert the ¹³C₉-tyrosine to ¹³C₉-3-nitrotyrosine. jci.orgnih.gov By using tandem mass spectrometry (LC-MS/MS) to measure the amount of ¹³C₉-3-nitrotyrosine formed, the extent of artifactual nitration can be precisely quantified and subtracted from the total measured 3-NT. acs.orgnih.govnih.gov Studies using this approach have shown that the artifactual contribution to the total measured 3-NT in plasma can range from 16% to 40%. acs.orgnih.gov
Chemical Derivatization: Early reduction of 3-nitrotyrosine to 3-aminotyrosine using reagents like sodium dithionite can be employed. researchgate.netresearchgate.net This converts the target analyte to a different molecule that is not susceptible to further nitration, thus preventing artifact formation in subsequent steps. researchgate.net
| Prevention Strategy | Mechanism | Key Considerations |
| Enzymatic Hydrolysis | Employs proteases (e.g., pronase) under neutral pH, avoiding the acidic conditions that promote artifactual nitration. researchgate.netahajournals.org | May result in incomplete protein digestion, potentially underestimating the total amount of protein-bound 3-NT. researchgate.net |
| Isotope Dilution Mass Spectrometry | Spiking samples with a stable isotope-labeled tyrosine (e.g., ¹³C₉-tyrosine) allows for the direct measurement and correction of any artifactually formed 3-NT. jci.orgnih.govnih.gov | Considered the gold standard for accuracy. Requires sophisticated mass spectrometry equipment (LC-MS/MS or GC/MS/MS). researchgate.netacs.org |
| Removal of Nitrite/Nitrate | Physical or chemical removal of contaminating nitrite/nitrate from the biological sample before hydrolysis. atsjournals.org | Crucial for methods that still rely on acid hydrolysis. atsjournals.org |
| Chemical Reduction | Conversion of 3-NT to 3-aminotyrosine early in the sample preparation protocol. researchgate.netresearchgate.net | Prevents the target molecule from being artificially generated during later steps. The derivative must be stable and detectable. researchgate.net |
Biochemical and Functional Roles of 3 Nitrosotyrosine As a Post Translational Modification
Impact of 3-Nitrosotyrosine on Protein Structure and Conformation
The introduction of a nitroso group onto a tyrosine residue instigates notable changes in its physicochemical properties, which can cascade into significant alterations in local and global protein structure. The addition of the bulky nitroso group increases steric hindrance, which can cause local conformational changes in the protein. nih.gov
Modulation of Protein-Protein Interactions by Tyrosine Nitrosation
The structural changes induced by tyrosine nitrosation can have profound effects on the ability of a protein to interact with its binding partners. By altering the charge, hydrophobicity, and steric profile of a tyrosine residue located within a protein-protein interaction interface, this modification can either inhibit or, in some cases, enhance binding. researchgate.netelsevier.es
For example, studies on the 14-3-3 family of regulatory proteins have shown that nitration of specific tyrosine residues can significantly impact their ability to bind to client proteins. elsevier.esuni-konstanz.de When tyrosine 130 (Y130), located in the primary phospho-client peptide-binding groove of 14-3-3, was nitrated, the resulting protein was unable to bind to its client proteins. uni-konstanz.de Crystallographic analysis revealed that the nitro group altered the conformation of key residues within this primary binding site. uni-konstanz.de Conversely, nitration at another site, Y213, did not prevent client binding but did induce unusual structural flexibility. uni-konstanz.de This demonstrates that the functional outcome of tyrosine nitrosation is highly dependent on the specific residue modified and its role in the protein's interaction network. In another example, nitration of the chemokine CCL2 at tyrosine 13 decreases its affinity for its receptor, CCR2, thereby altering the cellular response to this signaling molecule. researchgate.net
Alterations in Enzyme Activity and Catalytic Efficiency Attributed to this compound
Tyrosine nitrosation can be a potent modulator of enzyme function, leading to either a loss or, less commonly, a gain of catalytic activity. researchgate.netnih.gov The modification can directly impact the active site of an enzyme or induce allosteric changes that affect its catalytic efficiency.
A well-documented example of enzyme inactivation is the nitration of manganese superoxide (B77818) dismutase (MnSOD). Nitration of Tyr34, a residue located within the active site, leads to the inactivation of the enzyme. nih.gov This is particularly significant as MnSOD is a crucial mitochondrial antioxidant enzyme, and its inactivation can exacerbate oxidative stress. nih.gov The manganese atom in the active site of MnSOD is believed to catalyze the nitration of this specific tyrosine residue. nih.gov
Conversely, a gain of function has been reported for some proteins. For instance, the nitration of cytochrome c can trigger a conformational change that results in the protein acquiring peroxidatic activity, a function it does not normally possess. nih.gov Sirtuins, a class of deacetylases, have also been shown to be inhibited by tyrosine nitration. researchgate.net Treatment of several sirtuin isoforms (SIRT1, SIRT2, SIRT3, SIRT5, and SIRT6) with a peroxynitrite generator led to a concentration-dependent increase in tyrosine nitration that correlated with the inhibition of their deacylase activity. researchgate.net
Role of this compound in Specific Cellular Signaling Pathways
Emerging evidence suggests that this compound is not merely a marker of cellular damage but can also function as a dynamic signaling modification, participating in and influencing various cellular signaling pathways. nih.govnih.gov Its ability to alter protein function, coupled with the potential for reversibility, positions it as a key player in redox-regulated signaling.
Crosstalk with Other Redox-Sensitive Modifications
Tyrosine nitrosation exists within a complex network of post-translational modifications and can exhibit significant crosstalk with other redox-sensitive modifications, most notably phosphorylation and S-glutathionylation.
The structural similarity between a nitrated tyrosine (which is often negatively charged at physiological pH) and a phosphorylated tyrosine suggests a potential for competitive inhibition. nih.gov Nitration of a tyrosine residue can prevent its subsequent phosphorylation by tyrosine kinases, thereby directly interfering with phosphorylation-dependent signaling cascades. researchgate.net Systematic analysis has shown that while the co-occurrence of tyrosine sulfation and nitration is under-represented, both modifications frequently co-occupy sites that are also known to be phosphorylated. nih.gov This suggests an extensive potential for nitration to regulate signaling pathways that are dependent on tyrosine phosphorylation. nih.gov
Potential for Reversible Modulation of Protein Function
Initially, tyrosine nitration was considered an irreversible modification, a permanent marker of oxidative damage destined for protein degradation. frontiersin.org However, accumulating evidence suggests that this modification may be reversible, which is a key characteristic of a dynamic signaling event. nih.govnih.gov The potential for a "denitrase" activity that can remove the nitro group from tyrosine has been reported, although a specific enzyme with this dedicated function has not been definitively identified. nih.govresearchgate.netfrontiersin.org
Some studies have pointed to existing antioxidant enzymes as potential mediators of this reversal. For example, Cu,Zn-superoxide dismutase (Cu,Zn-SOD) and glutathione (B108866) S-transferase (GST) have been shown to possess denitrase capabilities, being able to facilitate the removal of the nitro group from a nitrated protein. nih.gov The reduction of 3-nitrotyrosine (B3424624) to 3-aminotyrosine (B249651) has also been observed, which represents another potential metabolic fate for this modified residue. imrpress.com The reversibility of this compound itself, which can dissociate back to a tyrosyl radical and nitric oxide, adds another layer of dynamic regulation. nih.gov This potential for reversal suggests that tyrosine nitrosation could act as a molecular switch, modulating protein function in response to changes in the cellular redox environment. nih.gov
Identification of Specific Tyrosine Residues Susceptible to Nitrosation in Model Proteins
The identification of specific tyrosine residues that are targets for nitrosation is crucial for understanding the functional consequences of this modification. Advanced proteomic techniques, particularly mass spectrometry, have enabled the identification of numerous nitrated proteins and the precise mapping of the modified tyrosine sites. bmbreports.orgnih.gov These studies have revealed that tyrosine nitration is not a random event but exhibits selectivity for certain proteins and specific residues within them. nih.gov
Several factors influence the susceptibility of a tyrosine residue to nitration, including its solvent accessibility, the proximity of catalytic metal centers, and the local amino acid sequence. nih.gov For example, tyrosine residues located in flexible loops or turns and those near charged residues are often more prone to nitration. nih.gov
Below is a table summarizing some of the model proteins and the specific tyrosine residues that have been identified as targets for nitration.
| Protein | Identified Nitrosated Tyrosine Residue(s) | Significance of Modification |
| Manganese Superoxide Dismutase (MnSOD) | Tyr34 | Inactivation of antioxidant enzyme activity. nih.gov |
| α-Synuclein | Tyr39, Tyr125, Tyr133, Tyr136 | Implicated in the pathogenesis of Parkinson's disease; affects protein aggregation. researchgate.net |
| Actin | Multiple sites | Cytoskeletal protein, highly expressed and a common target of nitration. nih.gov |
| Neurofilaments | Multiple sites | Nitrosylation is a feature in neurodegenerative diseases. ntu.ac.uksci-hub.se |
| 14-3-3 proteins | Tyr130, Tyr213 | Modulation of client protein binding and signaling. elsevier.esuni-konstanz.de |
| Prostacyclin Synthase | Tyr430 | Inactivation of the enzyme. d-nb.info |
| Sarcoplasmic Reticulum Ca2+-ATPase (SERCA) | Multiple sites | Alteration of calcium handling. oup.com |
| Tyrosine Hydroxylase | Multiple sites | Implicated in neurodegenerative conditions. oup.com |
| Cyclooxygenase-1 (COX-1) | Tyr385 | Heme-dependent nitration of a catalytically essential residue. nih.gov |
Regulation and Turnover of 3 Nitrosotyrosine in Biological Systems
Enzymatic Denitrosylation Pathways and Enzymes
While the term "denitrosylation" is more commonly associated with the removal of a nitroso group from S-nitrosothiols, the direct enzymatic removal of the nitro group from 3-nitrosotyrosine in mammalian cells is not a well-established pathway and the modification is often considered irreversible. frontiersin.orgspandidos-publications.comfrontiersin.org However, various enzymes in different organisms can metabolize or degrade this compound, contributing to its turnover.
In certain microorganisms, enzymes capable of directly degrading nitrated aromatic compounds have been identified. For instance, the yeast Debaryomyces hansenii possesses "denitrase" activity, attributed to NADPH-dependent monooxygenases, which can remove the nitro group from free this compound, releasing nitrite (B80452). spandidos-publications.comresearchgate.net This yeast can utilize 3-NT as a sole nitrogen source. spandidos-publications.com Similarly, bacteria such as Burkholderia sp. strain JS165 and Variovorax paradoxus JS171 can degrade this compound through a catabolic pathway involving oxidative denitration, which is distinct from tyrosine metabolism. dtic.mil
In mammalian systems, the focus of enzymatic activity is primarily on the metabolism of free this compound, which can be released from the proteolytic degradation of nitrated proteins. nih.govresearchgate.net In dopaminergic cells, free this compound is metabolized through the sequential action of two enzymes:
Aromatic amino acid decarboxylase (AADC) : This enzyme converts this compound to 3-nitrotyramine. nih.govresearchgate.net
Monoamine oxidase (MAO) : This enzyme then acts on 3-nitrotyramine, leading to the formation of 3-nitro-4-hydroxyphenylacetate (NHPA), which is eventually excreted in the urine. nih.govresearchgate.netresearchgate.net
Another enzymatic pathway involves the reduction of this compound, although this does not result in a simple reversal to tyrosine. NAD(H)-cytochrome c reductase can enzymatically reduce this compound to a nitro anion radical. nih.gov This radical is then oxidized by molecular oxygen, which regenerates the original nitrated compound and produces superoxide (B77818) (O₂⁻). nih.gov This process, known as redox cycling, does not remove the nitration but instead can amplify oxidative stress. nih.gov
| Enzyme/System | Organism/Cell Type | Substrate | Product(s) | Function |
| Denitrase (Monooxygenase) | Debaryomyces hansenii (yeast), Burkholderia sp., Variovorax paradoxus (bacteria) | Free this compound | Nitrite, Ammonia | Detoxification, Nitrogen source |
| Aromatic Amino Acid Decarboxylase (AADC) | Mammalian dopaminergic cells | Free this compound | 3-Nitrotyramine | Metabolism |
| Monoamine Oxidase (MAO) | Mammalian dopaminergic cells | 3-Nitrotyramine | 3-Nitro-4-hydroxyphenylacetate (NHPA) | Metabolism for excretion |
| NAD(H)-Cytochrome c Reductase | Mammalian systems | This compound | Nitro anion radical, Superoxide (O₂⁻) | Redox cycling, potential amplification of oxidative stress |
Non-Enzymatic Degradation and Reversal Mechanisms
The covalent bond of the nitro group to the tyrosine ring is robust, making this compound a stable modification generally considered to be a long-lived and largely irreversible endpoint of oxidative damage. portlandpress.combmbreports.org However, a few specific contexts for its reversal and non-enzymatic degradation have been described.
A notable non-enzymatic mechanism involves the reduction of this compound to aminotyrosine. This reaction is dependent on the presence of heme and a reducing agent, such as thiols. pnas.orgpnas.org Various heme-containing proteins can facilitate this conversion, which is most effective at physiological pH. pnas.orgpnas.org Ascorbic acid can also act as the reducing agent, though less efficiently than thiols. pnas.org This process converts the nitro group into an amino group, fundamentally altering the modification rather than simply removing it.
Another instance of reversibility is observed in the context of microtubule dynamics. The enzyme tubulin tyrosine ligase can incorporate free this compound into the C-terminus of α-tubulin. nih.govkit.edujneurosci.org This nitrotyrosination of tubulin has been shown to be a reversible process. kit.edujneurosci.org The incorporated this compound can be removed by tubulin carboxypeptidase, restoring the detyrosinated state of the tubulin molecule. kit.edu
Furthermore, the formation of the tyrosyl radical, a key intermediate in the nitration process, is itself a reversible step. portlandpress.comnih.gov Cellular reductants such as glutathione (B108866) and ascorbate (B8700270) can reduce the tyrosyl radical back to tyrosine, thereby preventing the subsequent reaction with nitrogen dioxide (•NO₂) that forms this compound. portlandpress.com This represents a crucial preventative mechanism rather than a reversal of the final nitrated product.
Cellular Mechanisms for Managing Nitrosative Stress Involving this compound Turnover
Given the general stability of protein-bound this compound and the limited direct reversal pathways, the primary cellular strategy for managing the accumulation of nitrated proteins is through proteolytic degradation. pnas.org This ensures the removal of potentially dysfunctional or damaged proteins, maintaining cellular homeostasis.
The main pathway for the degradation of nitrated proteins is the ubiquitin-proteasome system . pnas.orgnih.gov Several studies indicate that protein nitration can mark a protein for ubiquitination and subsequent degradation by the 26S proteasome. pnas.orgnih.gov For example, the nitration of tyrosine hydroxylase in PC12 cells leads to its accelerated degradation, a process that can be prevented by inhibitors of the proteasome. nih.gov This suggests that nitration can act as a signal that enhances a protein's susceptibility to proteolysis. nih.gov
Once nitrated proteins are degraded, the resulting free this compound is released into the cell. nih.govresearchgate.net This free form is then subject to the enzymatic metabolic pathways described previously, such as the conversion to NHPA by AADC and MAO for eventual excretion from the body. nih.govresearchgate.net This entire process, from proteasomal degradation of the protein to the metabolism of the free amino acid, constitutes the primary turnover pathway for this compound in mammalian cells.
Comparative Analysis and Methodological Advancements in Tyrosine Nitrosation Research
Differentiating the Biological Effects of 3-Nitrosotyrosine vs. 3-Nitrotyrosine (B3424624)
While both this compound (NO-Tyr) and 3-Nitrotyrosine (NO2-Tyr) are products of reactive nitrogen species (RNS) interacting with tyrosine residues, they exhibit distinct chemical properties and biological consequences. 3-Nitrotyrosine is a stable end-product of tyrosine nitration and is widely considered a biomarker of "nitroxidative stress". nih.govwikipedia.org Its formation is often associated with irreversible oxidative damage. wikipedia.org The addition of the nitro group (-NO2) to the tyrosine ring can lead to significant changes in protein structure and function. portlandpress.comnih.gov
In contrast, this compound is a more transient and reactive intermediate. An alternative pathway for the formation of 3-Nitrotyrosine may involve the initial formation of this compound, which is then further oxidized. nih.gov This suggests a potential for this compound to participate in dynamic cellular signaling processes before its conversion to the more stable nitrated form. The differentiation between these two modifications is critical for accurately interpreting their roles in physiology and pathology.
| Feature | This compound (NO-Tyr) | 3-Nitrotyrosine (NO2-Tyr) |
| Chemical Nature | Transient, reactive intermediate | Stable, end-product modification |
| Formation Pathway | Reaction of tyrosyl radical with nitric oxide (•NO) | Reaction of tyrosyl radical with nitrogen dioxide (•NO2); potential oxidation of NO-Tyr |
| Biological Role | Potential role in dynamic signaling | Established biomarker of nitroxidative stress and cellular damage |
| Stability | Less stable | Highly stable, suitable for analysis in biological samples researchgate.netipp.pt |
Development of Novel Chemical Probes and Biosensors for this compound
The detection and quantification of this compound in biological systems are challenging due to its transient nature. However, significant progress has been made in developing specific tools for its identification.
Chemical Probes: Reaction-based fluorescent probes are a primary tool for detecting reactive species like peroxynitrite, a precursor to tyrosine nitration. rsc.org By extension, probes are being developed to specifically target the nitrosotyrosine modification itself. For example, a bioorthogonal probe, SALc-Yn, has been used to profile proteins containing 3-aminotyrosine (B249651) (3AT), which is the reduction product of 3-nitrotyrosine. acs.org This indirect method provides a way to identify proteins that were originally nitrated. acs.org
Biosensors: Electrochemical biosensors offer a sensitive and often real-time detection method. researchgate.net Researchers have developed various biosensor platforms for detecting 3-Nitrotyrosine, which can be adapted for this compound. These include:
ImmunoFET Biosensors: These field-effect transistor-based biosensors use specific antibodies to detect 3-NT, offering high sensitivity and specificity. researchgate.net
Non-Enzymatic Electrochemical Sensors: Nanocomposites, such as La2Sn2O7/f-HNT, have been used to create sensitive electrochemical sensors for the real-time detection of 3-nitro-l-tyrosine (B30807) in biological samples, achieving a low limit of detection. mdpi.com
HPLC with Electrochemical Detection (HPLC/ECD): This method separates 3-Nitrotyrosine from other components in a sample before quantifying it electrochemically, providing high sensitivity and reliability. mdpi.comnih.gov
In Silico Prediction and Computational Modeling of Tyrosine Nitrosation Sites
Predicting which specific tyrosine residues in a protein are susceptible to nitration is crucial for understanding the functional consequences of this modification. Experimental identification of these sites can be laborious and expensive. nih.gov Therefore, computational, or in silico, methods have become invaluable for high-throughput prediction. nih.govmdpi.com
Several predictive models and software tools have been developed, leveraging machine learning algorithms and sequence information:
NTyroSite: This predictor uses sequence evolutionary information and a random forest classifier to achieve high accuracy in predicting nitrotyrosine sites. nih.gov
GPS-YNO2: This software package was developed to predict protein tyrosine nitration (PTN) sites and has demonstrated promising accuracy. nih.govresearchgate.net
PredNTS: By integrating multiple sequence features, this predictor showed improved performance over existing tools on independent datasets. mdpi.com
DeepNitro: This tool employs deep learning methods to predict both protein nitration and nitrosylation sites, showing superiority over other similar tools. researchgate.net
These models analyze various factors that may influence nitration, including the protein's structure, the location of the tyrosine residue (e.g., on a loop structure), and the presence of nearby charged or cysteine residues. nih.gov
| Predictor Tool | Methodology | Key Features |
| NTyroSite | Random Forest Classifier, Sequence Evolutionary Information | High AUC score (0.904) in cross-validation tests. nih.gov |
| GPS-YNO2 | Not specified | Accuracy of 76.51%, sensitivity of 50.09%, specificity of 80.18%. nih.govresearchgate.net |
| PredNTS | Random Forest, Multiple Sequence Features | High AUC score (0.910) in cross-validation, outperforms other predictors. mdpi.com |
| DeepNitro | Deep Learning | Predicts both nitration and nitrosylation; significant performance improvement. researchgate.net |
Application of Proteomics and Systems Biology Approaches to Map this compound Modifications
Proteomics, particularly mass spectrometry (MS), is a powerful tool for identifying specific proteins that undergo tyrosine nitration and for mapping the exact modification sites. nih.govnih.gov
Proteomic Strategies:
Mass Spectrometry (MS)-based techniques: This is the gold standard for identifying 3-Nitrotyrosine modifications. nih.gov Tandem mass spectrometry (MS/MS) can pinpoint the exact location of the nitrated tyrosine residue within a peptide sequence. physiology.org A characteristic immonium ion at m/z 181.1 can help confirm the presence of a 3-Nitrotyrosine-containing peptide. nih.gov
Enrichment Techniques: Due to the low abundance of nitrated proteins, enrichment strategies are often necessary. nih.gov One method involves immunoprecipitation using an anti-nitrotyrosine antibody to isolate nitrated proteins or peptides from a complex mixture before MS analysis. physiology.org Another technique is a form of immobilized metal affinity chromatography (IMAC) developed to enrich for peptides containing 3-nitrotyrosine. nih.gov
Chemical Derivatization: A common approach involves the chemical reduction of 3-nitrotyrosine to 3-aminotyrosine, which can then be detected. nih.gov Recently, a chemoproteomic workflow using a bioorthogonal probe successfully identified hundreds of proteins carrying this modification in oxidatively stressed cells. acs.org
Systems Biology Approaches: Systems biology integrates large-scale proteomic data with other information to understand the broader biological context of tyrosine nitration. By creating comprehensive "Physiological Maps," researchers can visualize the molecular interactions and pathways affected by this modification. youtube.com This approach allows for the organization of data from various sources to model how the nitration of specific proteins can impact entire biological processes and networks. youtube.com
Standardization of Analytical Protocols for Inter-Laboratory Comparability
Accurate and reproducible quantification of 3-Nitrotyrosine is essential for its validation as a reliable biomarker. nih.gov However, a significant challenge in the field has been the wide variability in reported values, sometimes differing by orders of magnitude. researchgate.net This highlights the critical need for standardized analytical protocols to ensure inter-laboratory comparability. nih.gov
Key Challenges and Solutions:
Methodological Variability: A wide array of methods are used for 3-NT detection, including immunoassays (like ELISA), high-performance liquid chromatography (HPLC) with various detectors, and gas or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS). researchgate.netipp.ptnih.govresearchgate.net Each method has its own advantages, disadvantages, and potential for error. researchgate.netipp.pt
Artifact Formation: A major concern is the artificial formation of 3-Nitrotyrosine during sample collection, storage, and processing. researchgate.net Preventing this requires careful handling and the use of specific inhibitors or reduction agents early in the workflow. researchgate.net
Need for a "Gold Standard": While mass spectrometry-based methods are often considered the most specific and sensitive, there is a need to establish them as the definitive reference for quantification. researchgate.netnih.gov
Improving Protocols: There is a clear need to optimize existing protocols to improve both sensitivity and specificity. researchgate.netipp.ptnih.gov This includes better sample preparation techniques and the use of stable-isotope labeled internal standards for accurate MS-based quantification. researchgate.net
Efforts to address these issues are ongoing, with a focus on validating analytical data rigorously and developing consensus guidelines for sample handling and analysis to ensure that data from different studies are comparable and reliable. nih.gov
Future Directions and Emerging Research Avenues for 3 Nitrosotyrosine Studies
Comprehensive Mapping of the 3-Nitrosotyrosine Proteome in Diverse Research Models
A primary objective for future research is the comprehensive identification of the entire set of proteins modified by tyrosine nitrosation—the "this compound proteome." This endeavor is challenging due to the low abundance and potential instability of this modification. researchgate.net However, advancements in mass spectrometry and proteomics are paving the way for more sensitive and large-scale analyses. bmbreports.orgresearchgate.net
Future efforts will likely focus on:
Advanced Mass Spectrometry Techniques: Tandem mass spectrometry (MS/MS) has become essential for identifying nitrosative modifications. bmbreports.org Future studies will need to refine these methods to improve the detection of low-abundance 3-NT peptides from complex biological samples. researchgate.netnih.gov Methodologies combining two-dimensional electrophoresis with immunochemical detection and subsequent mass spectrometry are powerful tools for mapping nitrated proteins. researchgate.netnih.gov
Novel Enrichment Strategies: A significant hurdle is the low stoichiometry of 3-NT modifications. nih.gov Developing more efficient "tagging" and enrichment strategies is crucial. One promising approach involves the chemical reduction of 3-nitrotyrosine (B3424624) to 3-aminotyrosine (B249651), followed by biotinylation, allowing for the specific capture and enrichment of previously nitrated peptides for MS analysis. nih.govroyalsocietypublishing.org
Diverse Research Models: Mapping the 3-NT proteome across a wide range of models is essential. This includes various cell lines, animal models of diseases like neurodegenerative disorders and hypertension, and different plant species under various stress conditions. frontiersin.orgresearchgate.net Such comparative analyses will help distinguish between general and context-specific targets of nitrosation. For instance, studies in plants have already shown that the identity of nitrated proteins changes depending on the plant species and environmental conditions. frontiersin.org
A detailed understanding of which proteins are targeted in which models will provide a crucial foundation for functional studies.
Investigation of this compound's Role in Subcellular Compartment-Specific Signaling
The localization of nitric oxide synthase (NOS) enzymes, which produce the precursor nitric oxide (NO), is not uniform within the cell. pnas.orgahajournals.org This compartmentalization suggests that tyrosine nitrosation events may be specific to certain organelles, leading to localized signaling effects. Future research must, therefore, investigate the role of 3-NT within specific subcellular compartments.
Key areas of focus include:
Mitochondria: Mitochondria are significant sites of reactive oxygen and nitrogen species production. nih.gov Tyrosine nitration of mitochondrial proteins, such as subunits of the electron transport chain (e.g., Complex I subunit NDUFB8), has been linked to mitochondrial dysfunction and cell death pathways. nih.govnih.gov Future studies should aim to create a comprehensive inventory of nitrated mitochondrial proteins and elucidate how these modifications regulate metabolic function and apoptosis. nih.govresearchgate.net
Nucleus: The nitration of nuclear proteins, including histones and transcription factors like p53, can directly impact gene expression and the regulation of cell growth and apoptosis. bmbreports.org Further investigation is needed to understand how nuclear-specific nitrosation events are regulated and how they contribute to cellular responses.
Golgi Apparatus and Endoplasmic Reticulum: eNOS is known to localize to the Golgi apparatus, where it can S-nitrosylate proteins involved in trafficking. pnas.orgplos.org It is plausible that tyrosine nitrosation also occurs in this compartment, affecting protein folding, modification, and transport. Research targeting the Golgi and ER proteomes for 3-NT modifications could reveal new regulatory mechanisms. plos.org
By using organelle-specific probes and targeted proteomics, researchers can begin to unravel the distinct signaling roles of 3-NT in different cellular microenvironments. nih.gov
High-Throughput Screening Methodologies for Nitrosation Events
To fully understand the dynamics of tyrosine nitrosation and to identify potential therapeutic modulators, high-throughput screening (HTS) methodologies are required. Current detection methods, while precise, are often not scalable for large-scale screening.
Emerging approaches that could be adapted for HTS include:
Fluorescent Probes: The development of novel fluorescent sensors that specifically react with this compound or its precursors offers a promising avenue for HTS. scilit.comcsic.es These probes could enable real-time imaging and quantification of nitrosation events in cell-based assays. Recent developments include supramolecular cages and metal-organic frameworks that exhibit fluorescence quenching upon binding to 3-NT, allowing for its detection in biological fluids like human serum. csic.esbohrium.comacs.org
Modified Biotin-Switch Assays: The biotin-switch technique, originally developed for S-nitrosation, involves blocking free thiols, reducing the nitroso group, and then labeling the newly freed thiol with biotin (B1667282) for detection. plos.orgnih.gov Adapting this principle for tyrosine nitrosation, as described in section 7.1, could be integrated into plate-based formats for higher throughput. nih.govresearchgate.net
Antibody-Based Assays: Techniques like ELISA, using specific anti-3-nitrotyrosine antibodies, can be used for the semi-quantitative measurement of total nitrated proteins and are well-suited for HTS formats. elsevier.es
The following table compares some of the current and emerging detection methods:
| Method | Principle | Throughput | Key Advantage | Key Limitation |
| Mass Spectrometry | Detects mass shift of modified peptides. | Low | High specificity and site identification. bmbreports.org | Requires complex sample preparation and instrumentation. researchgate.net |
| Western Blot / ELISA | Uses antibodies to detect 3-NT. | Medium | Good for semi-quantification in complex samples. elsevier.es | Potential for antibody cross-reactivity; no site information. royalsocietypublishing.org |
| Fluorescent Probes | Chemical reaction leads to a fluorescent signal. | High | Enables live-cell imaging and HTS. nih.govcsic.es | Specificity and sensitivity can vary; may not detect protein-bound 3-NT. |
| Biotin-Tagging | Chemical conversion and biotin labeling for enrichment/detection. | Medium | Allows for enrichment of low-abundance peptides. nih.gov | Multi-step protocol can be complex. |
Developing robust HTS platforms will accelerate the discovery of factors that influence protein nitrosation and its downstream consequences.
Integration of this compound Dynamics into Multi-Omics Research
To appreciate the full biological impact of tyrosine nitrosation, it must be studied within the broader context of cellular function. Future research will require the integration of "nitroproteomics" with other omics disciplines, such as genomics, transcriptomics, and metabolomics. researchgate.netfrontiersin.org
This systems-level approach will enable researchers to:
Correlate Nitrosation with Gene Expression: By combining proteomics data on 3-NT with transcriptomics, researchers can determine whether the nitrosation of a specific transcription factor leads to predictable changes in the expression of its target genes.
Link Protein Modification to Metabolic Shifts: Integrating nitroproteomics with metabolomics can reveal how the nitrosation of a key metabolic enzyme affects specific metabolic pathways. frontiersin.orgarvojournals.org For example, studies could explore how nitrosative stress impacts energy metabolism by correlating the nitration of glycolytic enzymes with changes in metabolite levels like glucose and lactate. tandfonline.com
Build Predictive Network Models: A multi-omics approach provides the data needed to construct comprehensive computational models of cellular networks. frontiersin.org These models can help predict how perturbations, such as increased nitrosative stress, propagate through the system to affect cell fate. This approach has been used to understand stress responses in various organisms. frontiersin.orgacs.org
Combining these large datasets will provide a more holistic view of how 3-NT modifications are integrated into the cellular regulatory landscape. researchgate.net
Unraveling the Full Regulatory Potential of Tyrosine Nitrosation in Biological Processes
Historically, tyrosine nitration has often been viewed as a marker of irreversible oxidative damage. pnas.orgfrontiersin.org However, a growing body of evidence suggests it can be a specific and potentially reversible signaling modification, similar to phosphorylation. nih.govnih.gov A major future challenge is to definitively establish the regulatory roles of tyrosine nitrosation.
Key research questions include:
Gain vs. Loss of Function: Tyrosine nitrosation can inhibit protein function, but it may also lead to a gain of function or have no effect. frontiersin.org Future studies must systematically characterize the functional consequences of nitrosation for a wide range of protein targets. The modification alters the physicochemical properties of the tyrosine residue, which can impact protein structure, catalytic activity, and protein-protein interactions. pnas.orgportlandpress.com
Crosstalk with Phosphorylation: Tyrosine nitration can prevent tyrosine phosphorylation, a critical signaling modification. frontiersin.orgresearchgate.net This creates a direct crosstalk between nitrosative signaling and kinase-driven pathways. Unraveling the interplay between these two modifications on key signaling proteins is a critical area for future investigation. nih.gov
Reversibility and "Denitration": A crucial question is whether tyrosine nitrosation is reversible. While often considered a stable, permanent modification, some studies suggest the existence of "denitrase" activities that could remove the nitro group, making it a true regulatory switch. nih.gov Identifying the enzymes and mechanisms responsible for this potential reversal is a high-priority research goal.
Physiological vs. Pathological Roles: Distinguishing when tyrosine nitrosation is a specific, regulated signaling event versus a sign of overwhelming pathological stress is essential. nih.gov This will require careful quantitative studies that correlate low levels of specific protein nitration with physiological responses, and high levels with cellular dysfunction. portlandpress.com
By addressing these questions, the scientific community can transition from viewing this compound merely as a biomarker of damage to understanding it as a key player in the complex language of cellular regulation. nih.gov
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for detecting and quantifying 3-nitrosotyrosine in biological systems?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for high specificity. Isotopic labeling (e.g., -labeled standards) improves quantification accuracy by correcting for matrix effects . Ultraviolet (UV) absorbance at 280 nm or fluorescence detection can also be employed, though with lower specificity compared to MS .
- Key considerations : Sample preparation must minimize artifactual nitrosation; antioxidants (e.g., ascorbate) and rapid freezing are critical to preserve redox states .
Q. What are the primary biochemical pathways leading to this compound formation?
- Mechanisms :
Radical-mediated pathway : Reaction of a tyrosyl radical () with nitric oxide () yields this compound, which can oxidize further to 3-nitrotyrosine via an iminoxyl radical intermediate .
Competing pathways : Tyrosyl radicals may dimerize to form 3,3'-dityrosine or react with hydroxyl radicals () to produce 3-hydroxytyrosine, depending on reaction kinetics and spatial constraints .
- Experimental validation : Radiolysis studies under controlled and fluxes confirm dose-dependent nitrosation efficiency .
Advanced Research Questions
Q. How do reaction conditions (e.g., pH, radical flux) influence the competition between this compound formation and alternative tyrosine oxidation products?
- Critical factors :
- Radical flux : High concentrations favor this compound, while excess promotes dimerization or hydroxylation due to scavenging .
- pH and compartmentalization : Hydrophobic environments (e.g., lipid membranes) stabilize , increasing nitrosation efficiency compared to aqueous phases .
- Methodological approach : Use pulse radiolysis to simulate physiological radical fluxes and monitor product ratios via time-resolved spectroscopy .
Q. What analytical challenges arise in distinguishing this compound from its stable oxidation product, 3-nitrotyrosine, and how can they be resolved?
- Challenges :
- Redox lability : this compound is prone to oxidation during sample processing, leading to overestimation of 3-nitrotyrosine .
- Structural similarity : Both compounds share overlapping UV/Vis spectra, complicating chromatographic separation .
- Solutions :
- Reductive stabilization : Treat samples with ascorbate or glutathione to reduce this compound to a stable derivative before analysis .
- Advanced MS/MS : Use collision-induced dissociation (CID) to differentiate characteristic fragment ions (e.g., shifts from nitro vs. nitroso groups) .
Q. How can researchers assess the risk of this compound formation in drug candidates containing tertiary amines?
- Risk assessment framework :
Nitrosation screening : Conduct preparative chemistry experiments under simulated physiological nitrosating conditions (e.g., nitrite/acid) to identify vulnerable amine groups .
Computational modeling : Predict nitrosation susceptibility using quantum chemical calculations (e.g., bond dissociation energies of amine precursors) .
- Regulatory alignment : Align with EMA and FDA guidelines for nitrosamine risk evaluation, including acceptable intake limits (e.g., <10% of AI for maximum daily dose) .
Data Contradiction and Synthesis
Q. How can conflicting reports on the dominance of this compound vs. 3-nitrotyrosine in pathological models be reconciled?
- Resolution strategies :
- Context-dependent analysis : Nitrosation dominates in low oxidative stress (high , limited ), whereas nitration prevails in inflammatory conditions with peroxynitrite () overproduction .
- Biomarker validation : Use dual immunoassays (e.g., anti-nitroso and anti-nitrotyrosine antibodies) in tandem with MS to confirm spatial and temporal distributions .
Methodological Innovation
Q. What novel applications does this compound offer in studying protein-protein interactions?
- Applications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
